(R)-(-)-Octahydroindolizine
Overview
Description
This would include the IUPAC name, common names, and structural formula of the compound. The compound’s class or family, its natural occurrence, and its uses in industry or research would also be mentioned.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product, as well as any challenges or unique aspects of the synthesis, would also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This would cover the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would include data on the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, stability, redox potential, etc.).Scientific Research Applications
Biological Activity of Polyhydroxyalkaloids : Octahydroindolizine derivatives are found to be potent inhibitors of glycosidase enzymes in various organisms. These derivatives have potential applications in agricultural and medical research (Fellows, 1986).
Conformational Studies : The conformations of octahydroindolizines, including different isomers, have been examined using NMR spectroscopy, which is crucial for understanding their chemical behavior and potential applications (Sonnet, Netzel, & Mendoza, 1979).
Excretion and Metabolism Studies : Research on the excretion and metabolism of specific octahydroindolizine compounds like RWJ-22757 in rats has been conducted to understand its pharmacokinetics, which is essential for developing medical applications (Wu, Caldwell, & Masucci, 2002).
Crystal Structure Analysis : Studies on the crystal structure of octahydroindolizine derivatives help in understanding their chemical properties and potential uses in material science and drug design (Raja et al., 2015).
Anti-inflammatory Properties : Certain octahydroindolizine alkaloids have shown significant anti-inflammatory effects, suggesting their potential use in developing new anti-inflammatory drugs (Hu et al., 2020).
Organocatalytic Synthesis : Enantioselective synthesis methods for octahydroindolizine have been developed, which are crucial for creating pharmaceuticals with high purity and specific properties (Wang et al., 2009).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal practices.
Future Directions
This would discuss potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.
Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “®-(-)-Octahydroindolizine”, some of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKHJOABGFIGP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Octahydroindolizine | |
CAS RN |
89772-92-9 | |
Record name | Octahydroindolizine, (R)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089772929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOLIZIDINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D69QK4TZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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